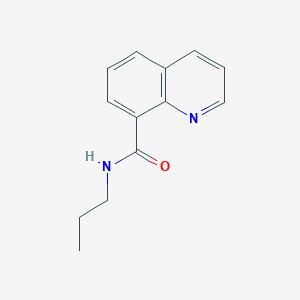

N-propylquinoline-8-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylquinoline-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9H,2,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSORDIMJPFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization Techniques in N Propylquinoline 8 Carboxamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the precise arrangement of atoms within the N-propylquinoline-8-carboxamide molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. It provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the N-propyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific position in the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (aromatic, aliphatic, carbonyl).

Distortionless Enhancement by Polarization Transfer (DEPT) is a specialized NMR technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.govtsijournals.com This is achieved by running different DEPT experiments (e.g., DEPT-45, DEPT-90, and DEPT-135) which show positive, negative, or null signals depending on the number of attached protons. nih.govtsijournals.com This information is invaluable for unambiguously assigning the carbon signals of the N-propyl group and the substituted quinoline ring.

| ¹H and ¹³C NMR Data for Quinoline Derivatives | | :--- | :--- | | Nucleus | Expected Chemical Shift Range (ppm) | | ¹H (Aromatic) | 7.0 - 9.0 | | ¹H (N-H, amide) | 8.0 - 10.0 | | ¹H (CH₂, propyl) | 1.5 - 4.0 | | ¹H (CH₃, propyl) | 0.8 - 1.5 | | ¹³C (C=O, amide) | 160 - 180 | | ¹³C (Aromatic) | 110 - 150 | | ¹³C (Aliphatic) | 10 - 60 | Note: The exact chemical shifts are dependent on the solvent and the specific electronic environment of the nuclei in this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the structure. Key expected vibrational frequencies include:

N-H stretching of the secondary amide, typically appearing as a sharp peak in the region of 3300-3500 cm⁻¹.

C=O stretching of the amide carbonyl group, which gives a strong absorption band around 1650-1680 cm⁻¹.

C-H stretching of the aromatic quinoline ring and the aliphatic propyl group, observed in the range of 2850-3100 cm⁻¹.

C=C and C=N stretching of the quinoline ring, which would show several absorptions in the 1400-1600 cm⁻¹ region.

N-H bending of the amide, typically found around 1550 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H (stretch, amide) | 3300 - 3500 | | C-H (stretch, aromatic) | 3000 - 3100 | | C-H (stretch, aliphatic) | 2850 - 2960 | | C=O (stretch, amide) | 1650 - 1680 | | C=C/C=N (stretch, quinoline) | 1400 - 1600 | | N-H (bend, amide) | ~1550 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Analysis of the fragmentation pattern can help to confirm the presence of the quinoline core and the N-propyl amide side chain. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic quinoline ring system in this compound. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to electronic transitions within the molecule, which are characteristic of the quinoline nucleus. These spectral data are often used to confirm the presence of the aromatic system and can be useful for quantitative analysis.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, thereby ensuring the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is crucial for assessing the purity of the synthesized compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.

| Typical HPLC Parameters for Quinoline Derivatives | | :--- | :--- | | Parameter | Condition | | Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | | Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water with additives like formic acid or ammonium (B1175870) acetate (B1210297) | | Flow Rate | 0.5 - 1.5 mL/min | | Detection | UV at a specific wavelength (e.g., 254 nm or λ_max) | | Injection Volume | 5 - 20 µL |

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical entities, including this compound. This destructive analytical method provides quantitative information about the elemental composition of a sample. By determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present, researchers can verify the empirical formula of a compound. This verification is a critical step to confirm that the synthesized molecule corresponds to the targeted chemical structure.

The process typically involves the high-temperature combustion of a precisely weighed sample of the compound. This combustion converts the elements into simple, detectable gases. For instance, carbon is converted to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides. These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared absorption.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₁₄N₂O. This calculated composition serves as a benchmark against which the results from experimental elemental analysis are compared. A close correlation between the experimentally determined and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the purity and correct elemental makeup of the synthesized compound.

Below are the detailed theoretical and hypothetical experimental findings for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 72.87 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 6.60 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.08 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.47 |

| Total | 214.29 | 100.00 |

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

This table presents the calculated theoretical percentages alongside hypothetical experimental results that would be considered acceptable for confirming the compound's identity.

| Element | Theoretical (%) | Experimental (%) (Hypothetical) | Difference (%) |

| Carbon (C) | 72.87 | 72.75 | -0.12 |

| Hydrogen (H) | 6.60 | 6.68 | +0.08 |

| Nitrogen (N) | 13.08 | 13.15 | +0.07 |

The data presented in these tables are fundamental for the validation of the synthesis of this compound. The close agreement between the theoretical and hypothetical experimental values in Table 2 would strongly support the successful formation of the target compound with a high degree of purity.

Computational Chemistry Applications in N Propylquinoline 8 Carboxamide Research

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are foundational techniques in computational chemistry that are widely applied to the study of quinoline (B57606) derivatives. researchgate.net These approaches are used to build, visualize, and analyze three-dimensional models of molecules to predict their behavior and interactions.

Ligand-Based and Structure-Based Drug Design Principles

In the context of N-propylquinoline-8-carboxamide, both ligand-based and structure-based drug design principles are valuable for exploring its potential as a therapeutic agent.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For a series of quinoline-carboxamide analogs, this method would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) in this compound and its analogs that are crucial for a specific biological activity.

3D-QSAR (see section 5.1.2): Correlating the 3D structural features of a set of molecules with their known activities.

Structure-Based Drug Design: This method is employed when the 3D structure of the target protein (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy. The process for this compound would involve:

Molecular Docking (see section 5.2): Simulating the binding of this compound into the active site of a target protein to predict its binding orientation, affinity, and interactions.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-protein complex over time to assess the stability of the interaction and conformational changes. For example, MD simulations have been used to establish the stability of interactions between quinoline-3-carboxamide derivatives and various kinases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in predicting the activity of new, unsynthesized molecules.

For this compound, a QSAR study would involve a dataset of quinoline-8-carboxamide (B1604842) derivatives with varying substituents on the amide nitrogen and other positions of the quinoline ring, along with their experimentally determined biological activities (e.g., IC₅₀ values).

The process involves:

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could be applied to this compound and its analogs. CoMFA correlates the biological activity of molecules with their 3D steric and electrostatic fields, providing contour maps that highlight regions where modifications to the structure would likely increase or decrease activity.

Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Compound | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Total Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

| This compound | 2.85 | 228.28 | 49.5 | 5.2 |

| N-ethylquinoline-8-carboxamide | 2.32 | 214.25 | 49.5 | 4.9 |

| N-butylquinoline-8-carboxamide | 3.38 | 242.31 | 49.5 | 5.4 |

| 2-chloro-N-propylquinoline-8-carboxamide | 3.56 | 262.72 | 49.5 | 5.7 |

Molecular Docking Studies for Predicting Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov It is a cornerstone of structure-based drug design. Docking studies on quinoline carboxamide derivatives have been performed to understand their interactions with various targets, including kinases and microbial enzymes. mdpi.comresearchgate.net

In a study of this compound, molecular docking would be used to:

Identify Potential Binding Poses: Determine the most likely conformation of the molecule within the active site of a target protein.

Predict Binding Affinity: Estimate the strength of the interaction using scoring functions, which provide a value (e.g., in kcal/mol) that correlates with binding energy.

Analyze Intermolecular Interactions: Visualize and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target. For instance, the quinoline nitrogen is often shown to act as a hydrogen bond acceptor with hinge region residues in kinases. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | LYS101 | Hydrogen Bond (with quinoline N) |

| RMSD (Å) | 1.2 | VAL123 | Hydrophobic |

| PHE220 | π-π Stacking (with quinoline ring) | ||

| ILE85 | Hydrophobic (with propyl group) |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. nih.gov These methods provide detailed insights into molecular geometry, orbital energies, and charge distribution.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis of the HOMO and LUMO distribution would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. In many quinoline derivatives, the HOMO is often localized over the quinoline ring system, while the LUMO distribution can be influenced by substituents. researchgate.net

Table 3: Hypothetical FMO Properties of this compound (Calculated via DFT)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Indicates electron-donating capability |

| ELUMO | -1.5 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Relates to chemical stability and reactivity |

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a property used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. nih.gov The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

An MESP analysis of this compound would reveal:

The most negative potential is likely located around the oxygen atom of the carboxamide group and the nitrogen atom of the quinoline ring, indicating these are primary sites for hydrogen bonding and interaction with electrophiles.

Positive potential would be found around the hydrogen atoms, particularly the amide N-H.

This analysis is invaluable for understanding non-covalent interactions, which are critical for protein-ligand binding. rsc.org

Spectroscopic Data Prediction through Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. nih.govrjptonline.orgresearchgate.netrsc.org These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, calculations can be performed to predict various spectroscopic data. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign experimental peaks to specific molecular vibrations. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, such as UV-Vis spectra. rjptonline.orgrsc.orgmdpi.com This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. These theoretical spectra can be compared with experimental data to understand the electronic structure of the molecule.

Furthermore, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C. nih.gov This is instrumental in assigning the signals in experimental NMR spectra, which is crucial for structural elucidation.

Below is a hypothetical table illustrating the kind of spectroscopic data that can be predicted for this compound using computational methods.

| Spectroscopic Data | Predicted Value | Computational Method |

| ¹H NMR (ppm) | ||

| H (Propyl-CH₂) | 3.52 | DFT/B3LYP/6-311++G(d,p) |

| H (Propyl-CH₂) | 1.75 | DFT/B3LYP/6-311++G(d,p) |

| H (Propyl-CH₃) | 0.98 | DFT/B3LYP/6-311++G(d,p) |

| H (Quinoline) | 7.5-8.9 | DFT/B3LYP/6-311++G(d,p) |

| ¹³C NMR (ppm) | ||

| C (Amide C=O) | 168.5 | DFT/B3LYP/6-311++G(d,p) |

| C (Quinoline) | 120-150 | DFT/B3LYP/6-311++G(d,p) |

| C (Propyl-CH₂) | 41.2 | DFT/B3LYP/6-311++G(d,p) |

| C (Propyl-CH₂) | 22.8 | DFT/B3LYP/6-311++G(d,p) |

| C (Propyl-CH₃) | 11.5 | DFT/B3LYP/6-311++G(d,p) |

| IR (cm⁻¹) | ||

| N-H Stretch | 3350 | DFT/B3LYP/6-311++G(d,p) |

| C=O Stretch | 1670 | DFT/B3LYP/6-311++G(d,p) |

| C-N Stretch | 1320 | DFT/B3LYP/6-311++G(d,p) |

| UV-Vis (nm) | ||

| λmax 1 | 280 | TD-DFT/B3LYP/6-311++G(d,p) |

| λmax 2 | 325 | TD-DFT/B3LYP/6-311++G(d,p) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govscribd.com For this compound, MD simulations provide valuable insights into its conformational flexibility and how it interacts with biological targets.

Conformational Analysis:

This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.govnih.gov This is crucial for understanding its shape and how it might fit into the binding site of a protein. The simulations can reveal the preferred orientations of the propyl group and the carboxamide linker relative to the quinoline ring system.

Binding Dynamics:

When studying the interaction of this compound with a target protein, MD simulations can be used to model the dynamic behavior of the ligand-protein complex. mdpi.comresearchgate.netresearchgate.net These simulations can reveal key information such as:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, the stability of their interaction can be assessed.

Key interactions: MD simulations can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding.

Binding free energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

The table below outlines typical parameters used in an MD simulation for studying a ligand-protein complex.

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly solvates the system |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant temperature and pressure |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space |

| Time Step | 2 fs | Integration time step for the equations of motion |

| Constraints | SHAKE, LINCS | Constrains bond lengths involving hydrogen atoms |

Virtual Screening for Identification of Potent Analogs and Scaffold Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, virtual screening can be used to discover novel analogs with improved potency and to optimize the quinoline-8-carboxamide scaffold.

The process often involves the following steps:

Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds or virtually generated libraries.

Target Preparation: The three-dimensional structure of the target protein is obtained, often from X-ray crystallography or homology modeling.

Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the binding conformation and affinity of each compound.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other properties.

Hit Selection: The top-ranked compounds, or "hits," are selected for further experimental testing.

Scaffold Optimization:

Once a hit is identified, the this compound scaffold can be further optimized. This can involve techniques like "scaffold hopping," where the core quinoline structure is replaced with other chemical moieties that maintain the key binding interactions but may have improved properties such as better selectivity or pharmacokinetic profiles. nih.govresearchgate.netnih.govacs.org Computational methods can guide the design of these new analogs by predicting how modifications to the scaffold will affect binding affinity and other druglike properties.

The following table outlines a typical workflow for a virtual screening campaign.

| Step | Description | Software/Tools |

| 1. Target Selection and Preparation | Identify the biological target and prepare its 3D structure for docking. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 2. Ligand Library Preparation | Prepare a library of small molecules for screening. | ZINC database, ChemDiv, in-house libraries |

| 3. Docking and Scoring | Dock the ligand library into the target's binding site and score the poses. | AutoDock, Glide, GOLD |

| 4. Post-Docking Filtering | Filter the results based on physicochemical properties and visual inspection. | RDKit, Pipeline Pilot |

| 5. Hit Prioritization | Rank the final hits for experimental validation. | Based on scoring functions and visual analysis |

Future Research Directions and Translational Perspectives for N Propylquinoline 8 Carboxamide

Exploration of Novel and Greener Synthetic Routes for N-propylquinoline-8-carboxamide

The synthesis of quinoline-4-carboxamides has been achieved through methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, followed by coupling with an appropriate amine. acs.org Future efforts should focus on developing more sustainable and efficient synthetic strategies for this compound. This includes the exploration of one-pot reactions, the use of environmentally benign solvents, and catalyst systems that minimize waste and energy consumption. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reactions like the Pfitzinger reaction and could be adapted for the synthesis of this compound to improve yields and reduce reaction times. acs.org

Advanced Structure-Activity Relationship Studies through Rational Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the broader class of quinoline (B57606) carboxamides, SAR studies have revealed key structural features that influence their biological activity. nih.govnih.govacs.org For instance, in a series of quinoline carboxylic acid analogs, specific substitutions at the C(2) and C(4) positions, as well as on the benzo portion of the quinoline ring, were found to be critical for the inhibition of dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov

Future SAR studies on this compound should systematically explore the impact of modifications at various positions of the quinoline ring and the carboxamide side chain. This rational design approach could involve:

Varying the length and branching of the N-alkyl group: Investigating how alterations to the N-propyl group affect potency and selectivity.

Introducing diverse substituents on the quinoline core: Exploring the effects of electron-donating and electron-withdrawing groups on the aromatic ring system.

Bioisosteric replacement: Replacing the carboxamide linker with other functional groups, such as sulfonamides or triazoles, which have been shown to be effective in other quinoline derivatives. nih.gov

Table 1: Potential Modifications for SAR Studies of this compound

| Modification Site | Proposed Changes | Rationale |

|---|---|---|

| N-Alkyl Chain | Isopropyl, Cyclopropyl, Butyl | To probe the size and shape of the binding pocket. |

| Quinoline Ring (C2, C4, C6) | Fluoro, Chloro, Methoxy, Methyl | To modulate electronic properties and metabolic stability. |

Comprehensive Elucidation of Mechanisms of Action at the Molecular and Cellular Levels

While the mechanisms of action for some quinoline derivatives are known, such as the inhibition of topoisomerase or protein kinases, the precise molecular targets of many remain to be fully elucidated. nih.govnih.gov For example, a series of quinoline-4-carboxamides was found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, demonstrating a novel antimalarial mechanism. epa.gov

Future research should aim to comprehensively uncover the mechanism of action of this compound. This would involve a multi-pronged approach, including:

Target-based screening: Testing the compound against a panel of known enzymes and receptors implicated in relevant disease pathways.

Phenotypic screening: Observing the effects of the compound on cellular models of disease to identify its functional consequences.

Biochemical and biophysical assays: Using techniques like surface plasmon resonance or isothermal titration calorimetry to confirm direct binding to putative targets.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Target Identification

The identification of drug targets is a critical and often challenging aspect of drug discovery. nih.gov The integration of multi-omics technologies offers a powerful, unbiased approach to this challenge. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to a compound. researchgate.net

For this compound, an integrated omics approach could reveal its molecular targets and affected pathways. For instance, proteomics could identify changes in protein expression or post-translational modifications upon treatment with the compound, while metabolomics could reveal alterations in metabolic pathways. nih.govresearchgate.net This data can be integrated to build a comprehensive picture of the compound's mechanism of action and to identify potential biomarkers of its activity. researchgate.net

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. Given the diverse biological activities of quinoline derivatives, this compound could potentially be developed into a selective chemical probe. nih.gov This would require demonstrating high potency and selectivity for a specific biological target. Once validated, such a probe could be invaluable for dissecting complex biological processes and for validating new drug targets.

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. researchgate.net These technologies can be applied to the design of novel quinoline carboxamide derivatives with improved potency and drug-like properties. researchgate.netyoutube.com

In the context of this compound, AI and ML could be used to:

Build predictive models: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs.

Generative design: Employ generative adversarial networks (GANs) or reinforcement learning to design novel molecules with desired properties. youtube.com

Predict ADME properties: Use machine learning models to predict the absorption, distribution, metabolism, and excretion properties of designed compounds, helping to prioritize those with favorable pharmacokinetic profiles.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dihydroorotate dehydrogenase |

| Topoisomerase |

| Protein kinases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-propylquinoline-8-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling quinoline-8-carboxylic acid derivatives with propylamine under catalytic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMA) enhance reactivity .

- Catalysts : Use of coupling agents (e.g., 1,1'-carbonyldiimidazole) improves amide bond formation .

- Temperature control : Reactions often proceed at 80–100°C for 6–12 hours to maximize conversion .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Confirms crystalline structure and polymorphism .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d₆) verifies molecular structure, with quinoline protons appearing at δ 8.5–9.0 ppm and propyl signals at δ 0.9–1.7 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 259.12) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light and humidity, which degrade the amide bond .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its fluorescence properties for metal ion sensing?

- Methodological Answer :

- Functional group substitution : Introduce electron-withdrawing groups (e.g., –NO₂ at the 5-position) to shift emission wavelengths .

- Coordination site engineering : Adding a pyridyl or sulfonamide group improves Zn²⁺ binding affinity, as seen in 8-amidoquinoline derivatives .

- Solvent screening : Test fluorescence quantum yield in DMF or acetonitrile, which reduce quenching .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer :

- Data triangulation : Cross-validate docking studies (e.g., using AutoDock Vina) with in vitro assays (e.g., MIC tests against S. aureus) .

- Error analysis : Check for force field inaccuracies or solvent effects in simulations .

- Batch reproducibility : Replicate synthesis and bioassays under standardized conditions to rule out variability .

Q. How can structure-activity relationship (SAR) studies optimize the antibacterial efficacy of this compound analogs?

- Methodological Answer :

- Side chain variation : Replace the propyl group with bulkier substituents (e.g., cyclopropylmethyl) to enhance membrane penetration .

- Bioisosteric replacement : Substitute the quinoline core with pyridine or isoquinoline to assess target specificity .

- Pharmacokinetic profiling : Measure logP (octanol/water) to balance hydrophobicity and solubility; ideal logP = 2–3 .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use GROMACS to model binding to DNA gyrase (a bacterial target) over 100-ns trajectories .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to identify reactive sites for electrophilic attack .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for this compound across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.